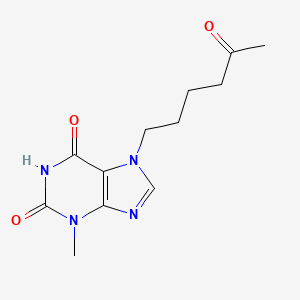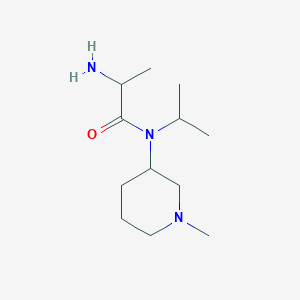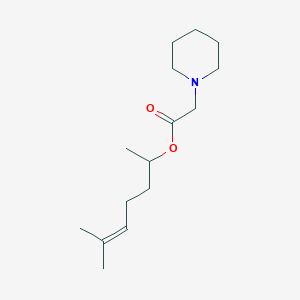
2-Amino-6-chloro-3-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloro-3-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-iodobenzoic acid typically involves a multi-step process starting from readily available precursors. One common method involves the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chloro substituent. The steps are as follows:
Iodination: Methyl anthranilate is reacted with an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The ethyl 2-amino-5-iodobenzoate undergoes a Sandmeyer reaction to introduce the chloro group, forming 2-chloro-5-iodobenzoate.
Hydrolysis: The 2-chloro-5-iodobenzoate is then hydrolyzed using sodium hydroxide and ethanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-chloro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone® in aqueous solution can be used for oxidation reactions under mild conditions.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hypervalent iodine compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-Amino-6-chloro-3-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloro-3-iodobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The amino, chloro, and iodo groups contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological processes, making it a valuable compound for research in medicinal chemistry and pharmacology.
Comparaison Avec Des Composés Similaires
2-Iodobenzoic Acid: An isomer with similar iodine substitution but lacking the amino and chloro groups.
2-Amino-5-iodobenzoic Acid: Similar structure but with different positioning of the amino and iodo groups.
Uniqueness: 2-Amino-6-chloro-3-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H5ClINO2 |
|---|---|
Poids moléculaire |
297.48 g/mol |
Nom IUPAC |
2-amino-6-chloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Clé InChI |
JQGUOMFVRJMQBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)




![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)







